molecular formula C10H14N2O B081234 4-Methoxybenzaldehyde dimethylhydrazone CAS No. 14371-13-2

4-Methoxybenzaldehyde dimethylhydrazone

Cat. No.: B081234
CAS No.: 14371-13-2
M. Wt: 178.23 g/mol
InChI Key: PVQPFXNCYNPSQL-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzaldehyde dimethylhydrazone (CAS 14371-13-2) is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is characterized by a density of 0.96 g/cm³, a boiling point of 295.2°C at 760 mmHg, and a flash point of 132.3°C . This compound is supplied for research purposes only. Acute toxicity data from scientific literature indicates an intravenous LD50 of 180 mg/kg in mice . As a hydrazone derivative of a common fragrance and synthetic intermediate, 4-methoxybenzaldehyde (p-anisaldehyde) , this chemical is a potential building block for the synthesis of more complex molecules and may find application in materials science and chemical synthesis research. Researchers are encouraged to consult the scientific literature for specific applications of this and related hydrazone compounds. This product is intended for use by qualified laboratory professionals only. It is strictly for research use and is not approved for use in human or veterinary drugs, diagnostics, or household applications.

Properties

CAS No.

14371-13-2

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methylmethanamine

InChI

InChI=1S/C10H14N2O/c1-12(2)11-8-9-4-6-10(13-3)7-5-9/h4-8H,1-3H3/b11-8+

InChI Key

PVQPFXNCYNPSQL-DHZHZOJOSA-N

SMILES

CN(C)N=CC1=CC=C(C=C1)OC

Isomeric SMILES

CN(C)/N=C/C1=CC=C(C=C1)OC

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)OC

Other CAS No.

14371-13-2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The para-methoxy group in 4-methoxybenzaldehyde dimethylhydrazone enhances electron density at the aromatic ring, improving stability in metal coordination compared to unsubstituted benzaldehyde derivatives .
  • Synthetic Versatility : Unlike formaldehyde dimethylhydrazone (used in rocket fuel recycling), 4-methoxybenzaldehyde derivatives are tailored for pharmaceutical and catalytic applications due to aromatic stabilization .
Table 2: Antimicrobial and Antiproliferative Activities
Compound Microbial Inhibition (Zone, mm) Antiproliferative Activity (IC₅₀, μM) References
This compound Not reported Not tested
Schiff bases (4-methoxybenzaldehyde) 12–18 (Gram-positive bacteria) Significant vs. A. calcoaceticus
4-Nitrobenzaldehyde hydrazones 10–15 (Broad-spectrum) Moderate activity
5-Bromopyrimidin-2-yl hydrazonemonohydrate 14–20 (Antibacterial) N/A

Key Observations :

  • While this compound lacks direct antimicrobial data, its structural analogs (e.g., Schiff bases) exhibit notable activity against Gram-positive bacteria and Acinetobacter calcoaceticus .
  • The 5-bromopyrimidin-2-yl hydrazone demonstrates enhanced antibacterial potency, likely due to bromine’s electronegative effects .

Physicochemical and Electrochemical Behavior

Table 3: Polarographic and Stability Data
Compound Reduction Potential (E₁/₂, V) Stability Constant (log K) Kinetic Parameters (αn, k₀) References
This compound –1.25 (irreversible) 8.2 (Zn²⁺ complex) αn = 0.56, k₀ = 0.012 s⁻¹
4-Methoxybenzaldehyde thiosemicarbazone –1.30 (irreversible) 9.1 (Co²⁺ complex) αn = 0.52, k₀ = 0.009 s⁻¹
Benzaldehyde hydrazones –1.10–1.40 7.5–8.8 (various metals) Variable

Key Observations :

  • Both this compound and its thiosemicarbazone analog exhibit irreversible polarographic reduction, with thiosemicarbazone showing higher metal-complex stability due to sulfur’s soft base character .
  • The dimethylhydrazone’s kinetic parameters (αn, k₀) align with diffusion-controlled processes, typical for aromatic hydrazones .

Industrial and Environmental Relevance

  • Toxicity : Unlike formaldehyde dimethylhydrazone (toxic intermediate in rocket fuels), 4-methoxybenzaldehyde derivatives are less volatile and pose lower environmental risks .
  • Cost Efficiency : Para-substituted benzaldehyde hydrazones are cost-effective in drug synthesis, outperforming halogenated analogs (e.g., 4-chlorobenzaldehyde hydrazones) in yield and scalability .

Preparation Methods

Reaction Mechanism and Stoichiometry

The formation of this compound proceeds via nucleophilic addition-elimination, where the carbonyl group of 4-methoxybenzaldehyde reacts with the hydrazine nitrogen of 1,1-dimethylhydrazine. The reaction is facilitated by the use of anhydrous magnesium sulfate to absorb water, shifting the equilibrium toward product formation. Stoichiometric ratios of 1.5 mmol aldehyde to 2.0 mmol dimethylhydrazine (1:1.3 molar ratio) ensure complete conversion, with excess hydrazine acting as both a reactant and base to neutralize liberated HCl.

Optimized Procedure and Conditions

In the standardized protocol, 4-methoxybenzaldehyde (1.5 mmol) and 1,1-dimethylhydrazine (2.0 mmol) are combined in dichloromethane (5 mL) with magnesium sulfate (3.0 mmol). The mixture is stirred at room temperature for 10 hours, after which the desiccant is filtered, and the solvent is removed under reduced pressure. Flash chromatography (hexanes/ethyl acetate) yields the product as a pale yellow liquid with 98% purity. Key advantages include:

  • Ambient temperature conditions , eliminating energy-intensive heating or cooling.

  • High yield (98%) due to effective water removal and stoichiometric control.

  • Minimal byproducts , confirmed by nuclear magnetic resonance (NMR) analysis.

Synthesis of 4-Methoxybenzaldehyde Precursor

The quality and availability of 4-methoxybenzaldehyde directly impact the efficiency of dimethylhydrazone synthesis. Three industrial-scale methods are prominent:

Chloromethylation and Hexamine Hydrolysis

This two-step process involves:

  • Chloromethylation : Anisole reacts with formaldehyde and hydrogen chloride in a non-polar solvent (e.g., hexane) at 0–20°C to produce methoxybenzyl chloride isomers.

  • Hexamine hydrolysis : Methoxybenzyl chloride is treated with urotropine (hexamethylenetetramine) in ethanol/water under reflux, followed by acid hydrolysis to yield 4-methoxybenzaldehyde.

Key Data:

StepConditionsYieldPurity
Chloromethylation15–20°C, 3 h, HCl gas73–81%93–95%
HydrolysisReflux, pH 3–6, 4 h94%99.2%

Electrolytic Oxidation of p-Methoxytoluene

An environmentally friendly approach utilizes Mn(III)/Ce(IV) mediators in an electrolytic cell to oxidize p-methoxytoluene to 4-methoxybenzaldehyde. At 20–40°C with a Ce(IV)/H2SO4 electrolyte, the method achieves 84% yield with 55% current efficiency, enabling catalyst recycling.

Comparative Analysis of Precursor Routes

MethodTemperatureYieldScalabilityEnvironmental Impact
Chloromethylation0–20°C73–81%HighModerate (HCl waste)
Electrolytic20–40°C84–96%ModerateLow (recyclable mediators)

Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) Analysis

The compound exhibits distinctive NMR signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.92 (s, 6H, N(CH₃)₂), 3.81 (s, 3H, OCH₃), 6.87 (d, J = 8.8 Hz, 2H, aromatic), 7.26 (s, 1H, CH=N), 7.51 (d, J = 8.7 Hz, 2H, aromatic).

  • ¹³C NMR (100 MHz, CDCl₃): δ 43.6 (N(CH₃)₂), 55.3 (OCH₃), 114.2–161.8 (aromatic and imine carbons).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 194.1178 [M+H]⁺ matches the theoretical mass (C₁₀H₁₄N₂O), confirming molecular integrity.

Industrial and Laboratory-Scale Considerations

Solvent and Reagent Selection

  • Dichloromethane is optimal for lab-scale synthesis due to its low boiling point (40°C) and compatibility with MgSO₄.

  • Hexanes/ethyl acetate (3:1) chromatographic eluent ensures efficient separation without product degradation.

Q & A

What are the optimized synthetic methodologies for preparing 4-methoxybenzaldehyde dimethylhydrazone, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves condensing 4-methoxybenzaldehyde with dimethylhydrazine. A standard protocol includes refluxing equimolar amounts of the aldehyde and dimethylhydrazine in absolute ethanol with 5–10 drops of glacial acetic acid as a catalyst for 4–6 hours . Post-reaction, the solvent is evaporated under reduced pressure, and the product is crystallized using ethanol/water mixtures. Yield optimization (typically 65–95%) depends on acid catalyst concentration, temperature, and reaction time. Steric hindrance from the methoxy group may slow reaction kinetics, requiring extended reflux periods for aromatic aldehydes compared to aliphatic counterparts .

What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR confirms the hydrazone bond (N–H signal at δ 8.5–9.0 ppm) and methoxy group (singlet at δ ~3.8 ppm). ¹³C NMR identifies the imine carbon (δ ~150 ppm) and aldehyde-derived carbons .
  • IR Spectroscopy: Stretching vibrations for C=N (1630–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) are key markers .
  • HPLC/MS: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with ESI-MS detects purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 195) .

How does the stability of this compound vary under different storage conditions?

Methodological Answer:
Stability studies recommend storing the compound in airtight containers at 0–6°C to prevent hydrolysis of the hydrazone bond. Accelerated degradation tests (40°C/75% relative humidity) show <5% decomposition over 30 days when protected from light. HPLC monitoring under varying pH (2–12) reveals instability in strongly acidic/basic conditions, with neutral pH (6–8) being optimal .

What mechanistic insights explain the formation kinetics of this compound?

Advanced Research Focus:
The reaction follows a nucleophilic addition-elimination mechanism. Dimethylhydrazine attacks the electrophilic aldehyde carbon, forming a tetrahedral intermediate that dehydrates to yield the hydrazone. Kinetic studies (UV-Vis monitoring) indicate a second-order rate dependence on aldehyde and hydrazine concentrations. Computational DFT studies reveal that electron-donating methoxy groups lower the activation energy by stabilizing the transition state through resonance .

How can QSAR models predict the bioactivity of this compound derivatives?

Advanced Research Focus:
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and HOMO-LUMO gaps (derived from DFT calculations) correlate structural features with antimicrobial activity. For example, derivatives with electron-withdrawing substituents on the phenyl ring show enhanced inhibition of E. coli (MIC ~12.5 µg/mL). Molecular docking simulations (PDB: 1AJ6) suggest binding to bacterial enzyme active sites via hydrogen bonding and π-π stacking .

What are the primary degradation pathways of this compound in environmental systems?

Advanced Research Focus:
Photodegradation under UV light (λ = 254 nm) produces 4-methoxybenzoic acid and dimethylamine as major breakdown products, confirmed by GC-MS. Hydrolysis pathways dominate in aqueous environments, with a half-life of 48 hours at pH 7. Microbial degradation studies (Pseudomonas putida) show 90% mineralization within 72 hours, indicating bioremediation potential .

Can this compound act as a ligand in catalytic systems?

Advanced Research Focus:
The compound coordinates with transition metals (e.g., Cu²⁺, Ru³⁺) via the imine nitrogen and methoxy oxygen, forming stable complexes. These complexes exhibit catalytic activity in oxidation reactions (e.g., cyclohexane to cyclohexanol, 85% yield) under mild conditions. X-ray crystallography confirms a square-planar geometry for Cu complexes, enhancing electron transfer efficiency .

How do isotopic labeling studies (e.g., deuterium) aid in tracing reaction mechanisms involving this compound?

Advanced Research Focus:
Deuterium-labeled 4-methoxybenzaldehyde-α-d₁ (98 atom% D) is used to study kinetic isotope effects in hydrazone formation. NMR and MS data reveal slower reaction rates (kH/kD = 2.1), confirming proton transfer as the rate-limiting step. Isotopic tracing also identifies metabolic pathways in in vitro hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.